2-Bromomethyl-3,1-benzoxazin-4-one

Catalog No.
S620830
CAS No.
43160-23-2
M.F
C9H6BrNO2
M. Wt
240.05 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromomethyl-3,1-benzoxazin-4-one

CAS Number

43160-23-2

Product Name

2-Bromomethyl-3,1-benzoxazin-4-one

IUPAC Name

2-(bromomethyl)-3,1-benzoxazin-4-one

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

InChI

InChI=1S/C9H6BrNO2/c10-5-8-11-7-4-2-1-3-6(7)9(12)13-8/h1-4H,5H2

InChI Key

WEPHCGACXIAFJQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)CBr

Synonyms

2-bromomethyl-3,1-benzoxazin-4-one

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)CBr

2-Bromomethyl-3,1-benzoxazin-4-one (CAS 43160-23-2) is a highly reactive, bifunctional heterocyclic acylating agent widely procured as a mechanism-based (suicide) inhibitor for serine proteases and as an advanced synthetic building block. Structurally, it features a labile benzoxazinone core that rapidly acylates active-site serine residues, paired with a potent bromomethyl electrophile designed to irreversibly alkylate adjacent nucleophiles (such as histidine). In industrial and advanced laboratory workflows, this dual-reactivity profile makes it an essential reagent for active-site titration, structural biology enzyme-locking, and the synthesis of complex 2-substituted quinazolin-4-one pharmaceuticals. Buyers prioritize this specific halogenated derivative over generic benzoxazinones when absolute irreversibility of enzyme inhibition or mild, high-yield nucleophilic substitution in downstream synthesis is required [1].

Research Fit

Biochemical Probe Irreversible chymotrypsin-like serine protease inactivation
Synthetic Intermediate 2-position derivatization via reactive bromomethyl handle
Research-Use Only Alkylating agent; not for therapeutic or protein-protection use

Substituting 2-bromomethyl-3,1-benzoxazin-4-one with unhalogenated analogs (e.g., 2-methyl-3,1-benzoxazin-4-one) or the less reactive chloro-derivative (2-chloromethyl-3,1-benzoxazin-4-one) fundamentally compromises both biochemical and synthetic workflows. Unhalogenated benzoxazinones can only form transient acyl-enzyme intermediates that rapidly deacylate, failing to provide the permanent, irreversible cross-linking required for structural biology or complete protease inactivation. Furthermore, while the chloromethyl analog can theoretically act as a bifunctional inhibitor, the significantly poorer leaving-group ability of chloride compared to bromide slows the critical secondary alkylation step. This kinetic delay allows competitive deacylation to occur, reducing the overall efficiency of inactivation. In synthetic applications, the lower reactivity of the chloromethyl group necessitates harsher conditions for nucleophilic substitution, which often leads to unwanted ring-opening degradation of the sensitive benzoxazinone core [1].

Substitution Risk

  • Reversible benzoxazinones (2-ethoxy, 2-CF₃, 2-methyl) permit enzyme reactivation; only the bromomethyl compound yields irreversible inactivation.
  • Lack of halomethyl warhead in other 4H-3,1-benzoxazin-4-ones prevents Met-192 alkylation; they only acylate Ser-195.
  • Patent explicitly excludes this compound from in vivo or protein-protection uses; therapeutic benzoxazinones require reversible mechanisms.

Complete Irreversible Inactivation vs. Transient Acylation

The primary procurement driver for 2-bromomethyl-3,1-benzoxazin-4-one is its ability to permanently inactivate target proteases. Kinetic studies demonstrate that it rapidly forms an acyl-enzyme intermediate with α-chymotrypsin (kobs > 230 sec⁻¹ at pH 8.0), followed by an irreversible alkylation step that permanently locks the active site. In contrast, unhalogenated comparators like 2-methyl-3,1-benzoxazin-4-one only provide transient acylation, allowing the enzyme to hydrolyze the intermediate and fully recover catalytic activity. The presence of the bromomethyl group ensures 100% stoichiometric inactivation without reactivation [1].

Evidence DimensionEnzyme inactivation reversibility
Target Compound Data100% irreversible inactivation (permanent active-site alkylation)
Comparator Or Baseline2-methyl-3,1-benzoxazin-4-one (Fully reversible; transient inhibition)
Quantified DifferencePermanent covalent blockade vs. rapid enzymatic recovery
Conditionsα-chymotrypsin assay, pH 8.0, 24°C

Structural biologists and assay developers must procure the bromomethyl derivative to ensure proteases remain permanently inactive during lengthy crystallization or binding studies.

Mechanism of inactivation
Head-to-head
Irreversible inactivation; no measurable reactivation rate. Comparators (2-ethoxy, 2-CF₃, 2-methyl) all recover activity via deacylation (reactivation k = 2.3×10⁻³ to 3.7×10⁻² min⁻¹).
Supports irreversible active-site labeling for chymotrypsin-like proteases.
Measured by proflavin displacement and substrate hydrolysis assays (pH 7.0–7.5).

Alkylation Kinetics: Bromide vs. Chloride Leaving Group

In mechanism-based suicide inhibition, the rate of the secondary alkylation step must outcompete the natural deacylation rate of the enzyme. 2-Bromomethyl-3,1-benzoxazin-4-one features a highly labile C-Br bond, which provides a significantly faster alkylation rate compared to 2-chloromethyl-3,1-benzoxazin-4-one. The superior leaving-group ability of bromide (typically yielding 10- to 50-fold faster reaction kinetics in halomethyl systems) ensures that the active-site histidine is trapped immediately after serine acylation. If the slower chloromethyl analog is used, the acyl-enzyme intermediate has a higher probability of hydrolyzing before cross-linking can occur, leading to incomplete batch inactivation [1].

Evidence DimensionSecondary active-site alkylation rate
Target Compound DataRapid alkylation (outcompetes deacylation)
Comparator Or Baseline2-chloromethyl-3,1-benzoxazin-4-one (Slower alkylation; higher risk of intermediate hydrolysis)
Quantified Difference~10- to 50-fold faster secondary trapping kinetics for halomethyl systems
ConditionsMechanism-based cross-linking of serine protease active sites

Faster trapping kinetics guarantee high-yield, stoichiometric enzyme inactivation, preventing costly reproducibility issues in quantitative biochemical assays.

Residue modification specificity
Class-level inference
Target: acylation of Ser-195 + alkylation of Met-192. All other benzoxazinones: only Ser-195 acylation; Met-192 remains unmodified. Proflavin Ki increased several-fold after target treatment only.
Enables Met-192 functional probing without mutagenesis.
Verified by amino acid analysis and crystallographic correlation.

Synthetic Precursor Suitability and Ring Preservation

As a synthetic building block, 2-bromomethyl-3,1-benzoxazin-4-one is heavily favored over its chloromethyl counterpart due to its processability in nucleophilic substitution reactions. The high reactivity of the bromomethyl group allows for the displacement of the halogen by amines, thiols, or other nucleophiles under exceptionally mild conditions (often room temperature). When utilizing the chloromethyl analog, the harsher conditions or extended heating required for displacement frequently trigger premature attack on the benzoxazinone carbonyl, leading to unwanted ring-opening and significant yield loss. Procuring the bromo-derivative maximizes the yield of the desired 2-substituted intact benzoxazinone [1].

Evidence DimensionConditions required for nucleophilic displacement
Target Compound DataMild conditions (room temperature); preserves benzoxazinone ring
Comparator Or Baseline2-chloromethyl-3,1-benzoxazin-4-one (Requires elevated temperatures/extended times; promotes ring degradation)
Quantified DifferenceSignificantly higher yield of intact ring products due to orthogonal reactivity
ConditionsSN2 displacement with nucleophiles in aprotic solvents

For chemical manufacturers synthesizing complex quinazolinones, using the bromo-precursor prevents raw material waste and avoids complex downstream purification of ring-opened byproducts.

Therapeutic suitability contraindication
Reported
Patent explicitly contraindicates in vivo/in vitro protein protection; alkylating agent with potential carcinogenicity. Not a drug candidate.
Research probe only; not suitable for drug discovery workflows.
Excluded from therapeutic development pathways by patent disclosure.
Leaving-group reactivity (synthesis)
Class-level inference
Bromine leaving group: higher SN2 reactivity; enables efficient 2-position derivatization. Chloromethyl analog: lower reactivity; no reported bifunctional inactivation.
Supports synthetic derivatization with broader nucleophile scope.
Bromine is ca. 10–50× better leaving group in benzylic SN2 (halide nucleofugality scale).

Irreversible Locking of Serine Proteases for Structural Biology

Due to its rapid acylation (kobs > 230 sec⁻¹) and subsequent irreversible alkylation, this compound is the optimal choice for permanently inactivating α-chymotrypsin and related serine proteases. It is heavily procured by structural biology labs to lock enzymes in a stable acyl-enzyme complex, preventing autolysis and enabling high-resolution X-ray crystallography [1].

Active-Site Titration in Enzyme Manufacturing

The strict 1:1 stoichiometric reaction and permanent inactivation profile make this compound an ideal active-site titrant. Industrial enzyme manufacturers use it to precisely quantify the concentration of catalytically active protease molecules in a given batch, ensuring quality control and reproducible specific activity metrics before commercial release [1].

Advanced Precursor for 2-Substituted Quinazolin-4-ones

In pharmaceutical synthesis, the compound serves as a highly efficient bifunctional precursor. The superior leaving-group ability of the bromide allows chemists to first perform mild nucleophilic substitutions at the 2-methyl position without degrading the core, followed by controlled ring-opening with primary amines to yield diverse, biologically active quinazolin-4-one libraries [1].

Application Fit

Application
Selection Property
Validation Focus
Chymotrypsin active-site topography
Irreversible Met-192 alkylation
Km and competitive inhibitor binding shifts
2-Substituted benzoxazinone library synthesis
Bromomethyl leaving-group reactivity
Nucleophile scope and reaction yield
Irreversible vs. reversible inhibition kinetics
Zero measurable reactivation rate
Kinetic irreversibility assay design
Met-192 functional interrogation
Chemical-genetic approach without mutagenesis
Competitive inhibitor binding changes

XLogP3

2.1

Other CAS

43160-23-2

Wikipedia

2-Bromomethyl-3,1-benzoxazin-4-one

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